1-Benzyl-3-(3-chloropropanoyl)urea
Description
Historical Context and Evolution of Urea (B33335) Derivatives in Chemical Research
The journey of urea and its derivatives in chemical science began with a landmark event in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic precursors, namely ammonium (B1175870) cyanate. acs.orgwikipedia.org This achievement was pivotal as it challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgscitepress.org Wöhler's synthesis is often considered the dawn of modern organic chemistry. nih.gov
Initially identified in urine in the 18th century by scientists like Herman Boerhaave and Hilaire Rouelle, urea's significance expanded dramatically following Wöhler's discovery. wikipedia.orgscitepress.org The ability to synthesize this biomolecule in the laboratory opened the door to the systematic study and creation of a multitude of urea derivatives. Over the decades, research has evolved from simple urea modifications to the development of complex substituted ureas with diverse applications, including in materials science and as agrochemicals. acs.orgnih.gov
Significance of Urea and N-Acylurea Scaffolds in Modern Organic and Synthetic Chemistry
The urea functional group is a cornerstone in contemporary organic and medicinal chemistry. nih.govacs.org Its defining feature is the ability of its N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively. This allows urea-containing molecules to form stable, predictable, and strong interactions with biological targets. nih.govreading.ac.uk This hydrogen bonding capability is a key reason for the prevalence of the urea scaffold in drug design. nih.gov
N-acylureas, a specific class of urea derivatives, are characterized by an acyl group attached to one of the nitrogen atoms. This structural feature makes them attractive scaffolds in medicinal chemistry and peptidomimetic science due to their structural resemblance to peptide bonds. reading.ac.uk They are often investigated for their potential in developing new therapeutic agents. reading.ac.uknih.gov In synthetic chemistry, N-acylureas can also serve as reactive intermediates. fiveable.me For instance, they can be formed as byproducts in peptide synthesis when using carbodiimide (B86325) coupling agents, a reaction that involves an O- to N-acyl migration. ias.ac.inresearchgate.netnih.gov However, methods have also been developed for their direct and efficient synthesis, highlighting their value as building blocks for more complex molecules. ias.ac.innih.gov
Overview of Substituted Urea Derivatives as Academic Research Subjects
Substituted ureas are a broad class of compounds where one or more of the hydrogen atoms on the urea nitrogens are replaced by other functional groups. This structural diversity has made them a fertile ground for academic research. Scientists have developed numerous synthetic methodologies to create vast libraries of these compounds, including reactions of amines with isocyanates or phosgene (B1210022) equivalents, and newer, more environmentally benign methods. nih.govresearchgate.net
Research into substituted ureas is often driven by the wide range of biological activities they exhibit. researchgate.net Different substitution patterns on the urea core can lead to compounds with varied applications. nih.govresearchgate.net As a result, the synthesis and study of novel substituted urea derivatives remain an active and important area of chemical research, continually yielding new molecular entities with unique properties. nih.gov
Structural Classification of 1-Benzyl-3-(3-chloropropanoyl)urea within N-Acylurea Chemistry
This compound is classified as an N,N'-disubstituted acyclic N-acylurea. The structure can be deconstructed as follows:
Urea Core: The central C(=O)N₂ unit.
N-substitution: One nitrogen atom is substituted with a benzyl (B1604629) group (-CH₂C₆H₅).
N'-substitution: The other nitrogen atom is substituted with a 3-chloropropanoyl group (-C(=O)CH₂CH₂Cl). This acyl group is what places the compound in the N-acylurea subclass.
The presence of the reactive 3-chloropropanoyl moiety makes this compound a particularly interesting subject for synthetic applications. The electrophilic carbon atom attached to the chlorine and the carbonyl group provide sites for further chemical transformations, such as cyclization reactions to form heterocyclic structures. It serves as a versatile precursor, embodying the key structural features of the N-acylurea class while incorporating a handle for subsequent chemical elaboration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzylcarbamoyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXIDDBEAPIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 3 3 Chloropropanoyl Urea and Analogous N Acylurea Derivatives
Traditional Synthetic Approaches to N-Acylureas and Substituted Ureas
Traditional methods for synthesizing N-acylureas and their substituted urea (B33335) precursors have been the bedrock of organic synthesis for many years. These approaches, while effective, sometimes face limitations such as harsh reaction conditions and the use of hazardous reagents. nsf.gov
Acylation of Urea Derivatives with Activated Carboxylic Acid Precursors
A primary and long-standing method for the preparation of N-acylureas involves the acylation of ureas or substituted ureas with activated carboxylic acid derivatives. nsf.govresearchgate.net This approach typically employs highly reactive acylating agents like acid chlorides, anhydrides, or the use of carbodiimides to activate the carboxylic acid. nsf.govgoogle.com
The reaction of an activated carboxylic acid with a urea derivative leads to the formation of the N-acylurea. For instance, the synthesis of N-acylurea derivatives has been achieved by reacting carboxylic acids with N,N'-dialkyl carbodiimides. researchgate.netias.ac.in This reaction proceeds through an O-acylisourea intermediate, which then undergoes an O→N acyl migration to form the stable N-acylurea. ias.ac.in While this method is widely used, it can be limited by the high reactivity of the activated acid derivatives, which can lead to a restricted substrate scope. nsf.gov
| Acylating Agent | Urea Derivative | Conditions | Product | Reference |
| Acid Chlorides | Ureas | Typically in the presence of a base | N-Acylureas | nsf.gov |
| Anhydrides | Ureas | Often requires heating | N-Acylureas | google.com |
| Carboxylic Acid + Carbodiimide (B86325) (e.g., DCC) | Ureas | Room temperature, neutral conditions | N-Acylureas | researchgate.netias.ac.in |
Coupling Reactions Involving Isocyanates and Amides
Another major route to N-acylureas involves the coupling of isocyanates with amides. nsf.govresearchgate.netnih.gov This method offers a direct way to form the N-acylurea linkage. The reaction between an isocyanate and a primary or secondary amide yields the corresponding N-acylurea. acs.org However, a significant drawback of this approach is the nature of isocyanates themselves; they are often unstable and can be produced from hazardous materials like phosgene (B1210022), necessitating special handling precautions. nsf.gov
A related strategy involves the reaction of acyl isocyanates with amines. nsf.gov This method also provides direct access to the N-acylurea scaffold. The development of rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has emerged as a more advanced and atom-economical approach to synthesize N-acyl anthranilamides and related structures. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Isocyanate | Amide | Varies, can be harsh | N-Acylurea | nsf.govreading.ac.uk |
| Acyl Isocyanate | Amine | Generally mild | N-Acylurea | nsf.gov |
| Anilide/Enamide | Isocyanate | Rh(III) catalyst | N-Acyl Anthranilamide/Enamine Amide | nih.gov |
Reactions of Amines with Carbonyl Sources and Their Derivates
The synthesis of substituted ureas, which can be precursors to N-acylureas, is often achieved by reacting amines with various carbonyl sources. A common method involves the reaction of an amine with an isocyanate. organic-chemistry.org Phosgene and its safer equivalents, such as triphosgene (B27547) and 1,1'-carbonyldiimidazole, have also been used to generate isocyanates in situ or to directly react with amines to form ureas. rsc.org
More direct and environmentally benign approaches include the carbonylation of amines using carbon monoxide (CO) as the carbonyl source, often catalyzed by transition metals. acs.org Another strategy is the reaction of amines with carbon dioxide (CO2) to form carbamic acids, which can then be converted to ureas. acs.org The transamidation of urea itself with amines presents an attractive, though often catalyst- and heat-dependent, route. rsc.org
Advanced and Green Chemistry Methodologies in N-Acylurea Synthesis
In recent years, there has been a significant push towards developing more efficient, safer, and environmentally friendly synthetic methods. This has led to the exploration of advanced technologies like continuous flow chemistry and microwave-assisted synthesis for the preparation of N-acylureas. nsf.gov
Applications of Continuous Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org This technology is particularly well-suited for handling hazardous intermediates and for reactions that require precise control over reaction parameters. nih.gov
The synthesis of various organic compounds, including those relevant to pharmaceuticals, has been successfully demonstrated using continuous flow systems. nih.gov For instance, flow chemistry has been employed for Curtius rearrangements to generate isocyanates, which are key intermediates in urea synthesis, on a large scale while mitigating the risks associated with explosive intermediates. nih.gov The ability to integrate in-line analysis and purification techniques further enhances the efficiency of continuous flow synthesis. ucd.ie
Microwave Irradiation in Synthesis Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com By utilizing microwave irradiation as a heating source, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. nih.govmdpi.com
The application of microwave irradiation has been successfully demonstrated in a variety of organic transformations, including the synthesis of heterocyclic compounds and N-acylations. nih.govrasayanjournal.co.in For example, N-acylations of secondary amines with isocyanates have been carried out under microwave irradiation, resulting in excellent yields in very short reaction times. rasayanjournal.co.in This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.gov The synthesis of N-substituted imides has also been improved by using microwave irradiation, offering significant advantages over conventional heating methods. researchgate.net
| Technology | Key Advantages | Application in N-Acylurea Synthesis | Reference |
| Continuous Flow Chemistry | Enhanced safety, precise control, scalability, integration of in-line analysis | Generation of isocyanate intermediates, multi-step sequences | nih.govnih.govucd.ie |
| Microwave Irradiation | Rapid reaction times, higher yields, increased purity, energy efficiency | N-acylation reactions, synthesis of heterocyclic precursors | nih.govmdpi.comrasayanjournal.co.in |
Electro- and Photochemical Approaches to Urea Formation
Modern synthetic chemistry has seen a growing interest in electro- and photochemical methods to drive chemical reactions, offering alternative energy inputs to traditional thermal heating. These approaches, however, are still emerging in the context of N-acylurea synthesis.
Photochemical methods have shown promise in the generation of reactive intermediates that can lead to urea formation. For instance, N-substituted trichloroacetamides, which function as blocked isocyanates, can be synthesized by the photo-irradiation of tetrachloroethylene (B127269) in the presence of an amine. acs.org These N-substituted trichloroacetamides can subsequently react with amines or alcohols to produce N-substituted ureas and carbamates, respectively, through the in situ formation of isocyanates. acs.org This photo-on-demand strategy allows for the generation of highly reactive and potentially toxic reagents like trichloroacetyl chloride in a controlled manner, immediately followed by their consumption in the reaction. acs.org
Electrochemical synthesis represents another frontier. While direct electrochemical N-acylation has been successfully applied to form amides from carboxylic acids and amines in aqueous media, its application to form the urea linkage is less direct. rsc.org The challenge often lies in the oxidation potential differences between the reactants. researchgate.net However, electrochemistry can be employed in complementary approaches, such as in the in situ generation of isocyanates via Hofmann, Curtius, or Lossen rearrangements, which are key intermediates in many urea synthesis pathways. rsc.org The use of ionic liquids as electrolytes in electrochemical systems is also being explored to enhance the efficiency of reactions involving gaseous reactants like nitrogen, which could inspire future methods for urea synthesis under ambient conditions. rsc.org
Development of Catalyst-Free and Environmentally Benign Solvent Systems
The principles of green chemistry have spurred significant research into developing synthetic processes that minimize or eliminate the use of hazardous substances, including catalysts and organic solvents. thecalculatedchemist.comresearchgate.net
A noteworthy advancement is the development of catalyst-free methods for synthesizing N-substituted ureas. A simple, mild, and efficient approach involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding the need for an organic co-solvent or a catalyst. rsc.orgnih.gov This method has proven scalable and yields a variety of N-substituted ureas with high purity, often requiring only simple filtration or extraction for isolation. rsc.orgnih.gov The reaction rate, conversion, and isolated yields were found to be superior when performed exclusively in water compared to reactions using organic co-solvents. rsc.org Another catalyst-free approach involves the reaction of carboxylic acids with N,N'-dialkyl carbodiimides, which proceeds smoothly in water at room temperature to afford N-acylurea derivatives in high yields. ias.ac.in
The choice of solvent is critical for the environmental impact of a chemical process. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Its use as a medium for N-acylurea synthesis not only aligns with green chemistry principles but can also promote higher reaction yields. rsc.orgias.ac.in Other solvents are also recognized for their lower environmental impact compared to more hazardous options like dichloromethane (B109758) or dimethylformamide (DMF). thecalculatedchemist.comresearchgate.netacs.org
| Benign Solvent | Properties and Benefits | Relevance to Urea Synthesis |
|---|---|---|
| Water (H₂O) | Non-toxic, non-flammable, universally available. Reduces environmental impact and can enhance reaction rates and yields. rsc.orgthecalculatedchemist.comresearchgate.net | Proven as an effective solvent for the catalyst-free synthesis of N-substituted and N-acylureas. rsc.orgnih.govias.ac.in |
| Ethanol | Biodegradable, low toxicity, versatile alcohol. thecalculatedchemist.com | Used as a solvent in the synthesis of N-[1-(3-Chlorphenyl)benzyl]urea. chemicalbook.com |
| Isopropanol | Less toxic than many other organic solvents, evaporates quickly. thecalculatedchemist.com | Considered a safer alternative solvent in general organic synthesis. thecalculatedchemist.com |
| Ethyl Acetate | Lower toxicity and a more pleasant odor compared to many chlorinated solvents. thecalculatedchemist.com | Widely used as a less toxic extraction and chromatography solvent. thecalculatedchemist.com |
Specific Synthetic Considerations for Halogenated N-Acylurea Derivatives, including the 3-Chloropropanoyl Moiety
The incorporation of halogen atoms into the structure of N-acylureas can significantly influence their chemical properties and biological activity. The 3-chloropropanoyl moiety, in particular, introduces a reactive alkyl halide group that can be valuable for further chemical modifications. The synthesis of such derivatives requires specific strategies to control the introduction of the halogenated chain and to ensure regiochemical purity.
Strategies for Introducing Halogenated Aliphatic Chains into Urea Scaffolds
Several key strategies exist for incorporating halogenated aliphatic chains, such as the 3-chloropropanoyl group, into a urea scaffold. These methods generally rely on the reaction of a suitably functionalized amine or urea with a halogenated acylating agent.
One of the most direct methods involves the use of a halogenated acyl isocyanate. For example, 3-chloropropionyl urea can be synthesized in quantitative yield by reacting β-chloropropionyl isocyanate with an appropriate amine, such as N-(2-aminoethyl)piperazine. prepchem.com Another fundamental approach is the acylation of a pre-formed urea or an amine with a halogenated acyl chloride. nih.gov To synthesize 1-benzyl-3-(3-chloropropanoyl)urea, benzylurea (B1666796) could be acylated with 3-chloropropanoyl chloride. Alternatively, benzylamine (B48309) could first be reacted with an isocyanate to form benzylurea, which is then acylated. A third route involves the reaction of benzyl (B1604629) isocyanate with 3-chloropropanamide.
The direct halogenation of a pre-existing urea derivative is another possibility, although it may offer less control. For instance, N-monohalogenated ureas can be prepared by reacting a monosubstituted urea with a free halogen, where the pH is controlled by an acceptor like zinc oxide to neutralize the hydrogen halide byproduct. google.com
| Strategy | Key Reagents | Description | Reference |
|---|---|---|---|
| Acylation with Halogenated Acyl Isocyanates | Amine, Halogenated Acyl Isocyanate (e.g., β-chloropropionyl isocyanate) | A direct and high-yield method where an amine reacts with a pre-formed halogenated acyl isocyanate. | prepchem.com |
| Acylation with Halogenated Acyl Chlorides | Urea (or Amine), Halogenated Acyl Chloride (e.g., 3-chloropropanoyl chloride) | A common and versatile method involving the acylation of a urea or amine nucleophile. | nih.gov |
| Direct Halogenation | Substituted Urea, Free Halogen (e.g., Cl₂) | Involves the direct halogenation of the urea nitrogen, but may lack regioselectivity for more complex molecules. | google.com |
| Use of Halogenated Building Blocks | Tetrachloroethylene, Amine | Involves synthesizing a halogenated intermediate (e.g., N-substituted trichloroacetamide) which is then converted to the final urea product. | acs.org |
Regioselectivity and Yield Optimization in Chloropropanoylurea Synthesis
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted ureas like this compound to ensure the desired constitutional isomer is formed. wikipedia.org When acylating an unsymmetrical urea such as benzylurea, the acylation can potentially occur at two different nitrogen atoms. Achieving control over which nitrogen is acylated is key to optimizing the yield of the target product. numberanalytics.com
Optimizing the yield involves carefully controlling reaction conditions such as temperature, solvent, and the specific reagents used. For example, solid-phase synthesis can be an effective technique, allowing for the use of excess reagents to drive the reaction to completion, with simplified purification. reading.ac.uk
| Factor | Influence on Synthesis | Example/Principle |
|---|---|---|
| Directing Groups | Substituents on the urea can sterically or electronically guide the incoming acyl group to a specific nitrogen atom. numberanalytics.com | In N-aryl-N'-benzylureas, the aryl group typically directs acylation to its own nitrogen. nih.gov |
| Catalysts | Catalysts can create a specific reaction pathway that favors one regioisomer over another. numberanalytics.com | While many modern syntheses aim to be catalyst-free, specific catalysts can be designed to control regiochemistry. |
| Reaction Conditions | Solvent, temperature, and choice of base can significantly affect selectivity and yield. numberanalytics.com | The use of KOtBu as a base can selectively promote N-acylurea formation over imide byproducts. nsf.gov |
| Electronic Effects (pKa) | Acylation may preferentially occur at the less basic nitrogen (associated with the amine of lower pKa). researchgate.net | A general principle observed in the acylation of unsymmetrical thioureas that is applicable to ureas. researchgate.net |
Synthetic Accessibility and Diversification Strategies for the Benzyl and Acyl Moieties in N-Acylureas
The synthetic utility of N-acylureas is greatly enhanced by the ability to easily vary the substituents on both the benzyl and acyl portions of the molecule. This allows for the creation of diverse chemical libraries for screening purposes.
Diversification of the benzyl moiety can be achieved by using a range of substituted benzylamines or styrenes as starting materials. One method reports the synthesis of various N-benzyl-N'-acylureas by reacting dibenzoylhydrazine carboxamide with five different benzylamine derivatives bearing both electron-donating and electron-withdrawing substituents. reading.ac.uk Another powerful method is a copper-catalyzed three-component carboamination of styrenes, which allows for the synthesis of benzylic ureas from a variety of substituted styrenes. nih.gov
The acyl moiety is also readily diversified. A common strategy is to react a urea with a wide array of different acyl chlorides. nih.gov Solid-phase synthesis is particularly well-suited for this, where a resin-bound urea can be reacted with numerous acyl chlorides to generate a library of N-acylureas. reading.ac.uk Alternatively, different carboxylic acids can be used as the source of the acyl group. For example, various benzoic acid and (E)-cinnamic acid derivatives have been successfully converted into their corresponding N-acylureas by reacting them with carbodiimides in water. ias.ac.in
| Moiety to Diversify | Synthetic Strategy | Example Building Blocks |
|---|---|---|
| Benzyl Moiety | Reaction with various substituted benzylamines. reading.ac.uk | Benzylamine, 4-methoxybenzylamine, 4-chlorobenzylamine. reading.ac.uk |
| Three-component reaction with substituted styrenes. nih.gov | Styrene, 4-methoxystyrene, 4-methylstyrene. nih.gov | |
| Acyl Moiety | Acylation with various acyl chlorides. nih.gov | Benzoyl chloride, acetyl chloride, 3-chloropropanoyl chloride. |
| Reaction with various carboxylic acids via carbodiimide coupling. ias.ac.in | Benzoic acid, 4-chlorobenzoic acid, (E)-cinnamic acid. ias.ac.in |
Structural Elucidation and Conformational Analysis of N Acylurea Systems
Spectroscopic Methodologies for Comprehensive Structural Confirmation
Spectroscopic techniques are indispensable for confirming the covalent structure of N-acylurea derivatives. Each method provides unique insights into different aspects of the molecular framework.
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the context of N-acylureas, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For a compound like 1-Benzyl-3-(3-chloropropanoyl)urea, specific resonances are expected.
¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the benzyl (B1604629), urea (B33335), and chloropropanoyl moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. ias.ac.in The methylene (B1212753) protons (CH₂) of the benzyl group would likely show a doublet around 4.4 ppm, coupled to the adjacent NH proton. chemicalbook.com The protons of the chloropropanoyl group would present as two triplets, one for the CH₂ group adjacent to the carbonyl and another for the CH₂ group bearing the chlorine atom. The NH protons of the urea linkage would appear as distinct, often broad, signals. ias.ac.in
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the urea and acyl groups are particularly diagnostic, appearing in the downfield region (154-173 ppm). ias.ac.inresearchgate.net The aromatic carbons of the benzyl ring would be found between 125-143 ppm. ias.ac.in The benzylic CH₂ carbon resonates around 43-50 ppm, while the carbons of the chloropropanoyl chain would have distinct shifts influenced by the adjacent carbonyl and chlorine atoms. ias.ac.in
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound (based on analogous compounds)
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzyl Aromatic CH | 7.20 - 7.40 (m) | 125.0 - 129.5 |
| Benzyl Aromatic C | - | 134.0 - 143.0 |
| Benzyl CH₂ | ~4.4 (d) | 42.0 - 51.0 |
| Urea N-H | Variable (broad) | - |
| Acyl C=O | - | 170.0 - 173.0 |
| Urea C=O | - | 154.0 - 155.0 |
| Propanoyl α-CH₂ | Triplet | ~38.0 |
| Propanoyl β-CH₂ | Triplet | ~40.0 |
Note: 'm' denotes multiplet, 'd' denotes doublet. Shifts are approximate and based on data for similar N-acylurea and benzylurea (B1666796) structures. ias.ac.inchemicalbook.comresearchgate.net
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by their vibrational frequencies. For an N-acylurea, the IR spectrum is dominated by absorptions from the carbonyl and N-H groups. ias.ac.in
Key vibrational bands for this compound would include:
N-H Stretching: Typically observed in the range of 3200-3400 cm⁻¹.
Aromatic C-H Stretching: Found just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Found just below 3000 cm⁻¹.
Carbonyl (C=O) Stretching: This is a very strong and characteristic absorption. N-acylureas show two distinct C=O stretching bands, corresponding to the acyl and urea carbonyls, typically appearing in the region of 1680-1750 cm⁻¹. ias.ac.inresearchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for N-Acylurea Systems
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium-Strong |
| C=O (Acyl & Urea) | Stretching | 1680 - 1750 | Strong, often two bands |
| C-N | Stretching | 1200 - 1350 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
Source: Data compiled from studies on urea and N-acylurea derivatives. ias.ac.innist.govnist.gov
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃ClN₂O₂), the molecular weight is 240.68 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula.
The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. Common fragmentation pathways for ureas involve cleavage at the C-N bonds. scirp.org For this specific compound, expected fragments could arise from:
Loss of the chloropropanoyl group.
Cleavage of the benzyl group, leading to a prominent peak at m/z 91 for the tropylium (B1234903) ion.
Fragmentation of the urea core.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea and 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea, provides significant insight. researchgate.netresearchgate.net X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It also shows how molecules pack together in the crystal lattice, which is often dictated by intermolecular forces like hydrogen bonding. In N-acylurea systems, the N-H groups act as hydrogen bond donors and the carbonyl oxygens act as acceptors, leading to the formation of extensive hydrogen-bonded networks that stabilize the crystal structure. researchgate.netresearchgate.net
Conformational Preferences and Isomerism in N-Acylurea Derivatives
The flexibility of N-acylurea derivatives is largely due to rotation around several single bonds, leading to different conformations. The N-acylurea fragment itself can exist in different planar or non-planar arrangements. Studies on related systems show that intermolecular interactions with solvents or other molecules can significantly influence conformational preferences. nih.gov The conformation is often a balance between minimizing steric hindrance and maximizing favorable electronic interactions, such as conjugation and hyperconjugation. rsc.orglookchem.com
A key feature of the N-acylurea linkage is the partial double-bond character of the C-N bonds, which results from resonance. This restricts rotation and can lead to the existence of cis and trans isomers. The rearrangement of an O-acylisourea intermediate to the more stable N-acylurea is a known process in carbodiimide-mediated reactions. nih.govresearchgate.netresearchgate.net The interconversion between these isomers, or rotamers, can be studied using dynamic NMR techniques. The energy barrier for this isomerization depends on the substituents on the nitrogen and acyl groups. nih.govrsc.org For N-acylureas, the trans conformation with respect to the acyl C-N bond is generally favored to reduce steric clash, but the presence of specific intramolecular or intermolecular interactions can stabilize the cis form. lookchem.com
Influence of Substituents on Preferred Molecular Conformations
The conformation of N-acylurea molecules is significantly influenced by the nature of the substituents attached to the urea backbone. In the case of related compounds, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea and 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea, the orientation of the phenyl rings and the acyl group is a key determinant of the molecule's shape.
The presence of the benzyl group introduces a degree of flexibility, allowing for different rotational conformations. The torsion angles involving the benzyl group and the urea moiety, as well as the acyl chain, dictate the spatial arrangement of the molecule. These preferred conformations are a result of minimizing steric hindrance and maximizing stabilizing interactions, such as hydrogen bonds.
Characterization of Intra- and Intermolecular Hydrogen Bonding Networks
A defining feature of N-acylurea systems is the presence of hydrogen bonds, which play a pivotal role in their crystal packing and can influence their biological activity. Both intra- and intermolecular hydrogen bonds are observed.
For example, in a related N-acylurea derivative, molecules are arranged into layers parallel to the (001) plane via N–H···O and C–H···O hydrogen bonds. ias.ac.in The N-H groups of the urea moiety typically act as hydrogen bond donors, while the carbonyl oxygen of the acyl group and the urea itself serve as acceptors.
The strength and geometry of these hydrogen bonds can be influenced by the electronic properties of the substituents. Electron-withdrawing groups, such as the chloro substituent on the propanoyl chain of this compound, can affect the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby modulating the hydrogen bond strength.
The formation of specific hydrogen bonding patterns is a common feature in N-acylamino acids and their derivatives, where short intermolecular hydrogen bonds are frequently observed. nih.gov These interactions are fundamental to the structural organization of these molecules in the solid state.
Below is a table summarizing key crystallographic and hydrogen bond data for a related compound, 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea. researchgate.net
| Parameter | Value |
| Compound | 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5344(8) |
| b (Å) | 12.0204(16) |
| c (Å) | 13.4504(13) |
| V (ų) | 1379.8(3) |
| Z | 4 |
Computational and Theoretical Studies on N Acylurea Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of N-acylurea derivatives at the electronic level. These methods allow for a detailed exploration of the molecule's behavior, from its fundamental electronic structure to its reactivity and spectroscopic signatures.
Prediction of Electronic Structure, Reactivity, and Spectroscopic Parameters
DFT calculations can provide a detailed picture of the electronic environment of 1-Benzyl-3-(3-chloropropanoyl)urea. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity. For instance, the carbonyl groups and the nitrogen atoms of the urea (B33335) moiety are expected to be key sites for intermolecular interactions. sigmaaldrich.comnih.gov
Key electronic parameters that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the urea nitrogen atoms, while the LUMO may be centered on the carbonyl groups and the electrophilic chloropropanoyl chain.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the N-H protons, highlighting their role as hydrogen bond donors.
Spectroscopic Parameters: DFT can be used to predict various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. For example, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to aid in signal assignment. sigmaaldrich.com
A hypothetical table of DFT-calculated parameters for this compound is presented below.
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |
| N-H Vibrational Freq. | ~ 3300-3400 cm⁻¹ | Corresponds to N-H stretching in IR spectrum |
| C=O Vibrational Freq. | ~ 1650-1700 cm⁻¹ | Corresponds to carbonyl stretching in IR spectrum |
Mapping Conformational Energy Landscapes and Transition States
The flexibility of the benzyl (B1604629) and chloropropanoyl groups in this compound gives rise to a complex conformational energy landscape. DFT calculations can be employed to map this landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process identifies the low-energy, stable conformations of the molecule and the energy barriers (transition states) that separate them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its interactions with biological targets or its packing in a crystal lattice. mdpi.com
Molecular Dynamics Simulations and Free Energy Calculations for Conformational Dynamics
While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time in a given environment, such as in solution.
Exploration of Conformational Space and Flexibility
MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. By simulating the molecule for nanoseconds or even microseconds, researchers can observe its conformational changes and identify the most populated conformational states. This provides a more realistic picture of the molecule's flexibility and the dynamic equilibrium between different conformers than static DFT calculations alone. Free energy calculations, such as metadynamics, can be coupled with MD simulations to quantify the relative stabilities of different conformations and the energy barriers between them. nih.gov
Computational Approaches for Molecular Interactions (e.g., Docking Studies for Ligand-Target Research)
A key application of computational chemistry in drug discovery is the study of how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. researchgate.net
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a target protein. For this compound, docking studies could be used to screen potential biological targets and to hypothesize its binding mode. The docking score, an estimation of the binding affinity, can help in prioritizing compounds for further experimental testing. nih.govresearchgate.net
Molecular Dynamics of Ligand-Target Complexes: Following docking, MD simulations of the ligand-target complex can be performed to assess the stability of the predicted binding pose. These simulations can reveal how the ligand and protein adapt to each other and can provide insights into the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
A hypothetical docking study of this compound against a kinase target is summarized in the table below.
| Parameter | Predicted Value | Significance |
| Docking Score | -8.5 kcal/mol | Indicates a potentially strong binding affinity |
| Key H-Bond Interactions | N-H with Asp123, C=O with Lys45 | Highlights specific interactions stabilizing the complex |
| Key Hydrophobic Interactions | Benzyl group in hydrophobic pocket | Shows the role of non-polar interactions |
| RMSD during MD | < 2 Å | Suggests a stable binding pose over time |
Structure-Property Relationship (SPR) Modeling for Urea Scaffolds
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov For the N-acylurea scaffold, SPR models can be developed to predict properties like solubility, melting point, or lipophilicity based on molecular descriptors.
By synthesizing and testing a library of compounds related to this compound with variations in the benzyl and acyl substituents, a QSAR model could be built to predict their biological activity. These models are powerful tools in rational drug design, as they can guide the synthesis of new derivatives with improved properties. The development of such models relies on the generation of molecular descriptors, which can be calculated using computational methods. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).
Advanced Computational Methodologies in the Study of Urea Derivative Reactivity and Stabilitynih.gov
The reactivity and stability of urea derivatives, including N-acylureas like this compound, are extensively investigated using advanced computational methodologies. These theoretical approaches provide deep insights into molecular structure, reaction mechanisms, and thermodynamic properties that are often challenging to determine experimentally. Key computational tools include Density Functional Theory (DFT), ab initio molecular dynamics (AIMD), and various quantum chemical calculations. nih.govmdpi.com
Recent studies on the conformational preferences and dynamic behavior of urea derivatives frequently employ a combination of spectroscopic methods (IR, NMR) and computational analyses such as DFT with dispersion corrections (DFT-D), the M06-2X functional, and molecular dynamics simulations. nih.gov These methods have highlighted the dynamic nature of N,N'-diaryl ureas, revealing complex conformational landscapes. nih.gov For instance, the planarity of the urea moiety, which influences crystal packing and solubility, can be disrupted by substitution, an effect that is well-modeled computationally. nih.gov
Density Functional Theory (DFT) has proven to be a powerful tool for studying these compounds. DFT calculations are used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. irjweb.comresearchgate.net
An extensive theoretical study on the thermal decomposition of alkyl- and phenylureas utilized high-level electronic structure calculations (CBS-QB3, CCSD(T)/CBS) to determine enthalpies of formation and bond dissociation energies (BDE). acs.org Such studies have shown that these compounds typically decompose via four-center pericyclic reactions to yield isocyanates and amines, with initial bond fissions being less favorable. acs.org The potential energy surfaces for these unimolecular decomposition pathways can be systematically computed, providing crucial data on reaction kinetics. acs.org
The table below illustrates the type of data generated from DFT calculations for assessing the reactivity of urea derivatives. The values are representative and show how substituents can influence electronic properties.
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for Urea Derivatives.
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |
|---|---|---|---|---|---|
| Phenylurea | -6.5 | -0.8 | 5.7 | 2.85 | 3.65 |
| Benzylurea (B1666796) | -6.3 | -0.5 | 5.8 | 2.90 | 3.40 |
Data is illustrative and based on general findings for the compound classes. irjweb.comresearchgate.netresearchgate.netirjweb.com
Thermodynamic Stability is another key area explored through computational chemistry. Quantum-chemical calculations are employed to determine standard thermodynamic functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions such as thermal decomposition or hydrolysis. researchgate.netresearchgate.net For example, the alcoholysis of urea has been studied using B3LYP and M06 density functional methods to understand the reaction thermodynamics. researchgate.net These calculations help in predicting the spontaneity and equilibrium position of chemical reactions under various conditions. researchgate.net
Ab initio molecular dynamics (AIMD) simulations offer a way to study the behavior of these molecules in solution, capturing the explicit interactions with solvent molecules. mdpi.comresearchgate.net This is particularly important for understanding hydration and how it affects conformational stability. For some urea derivatives, hydration has been shown to be crucial in determining the most stable conformer in an aqueous environment, which can differ from the gas phase or crystalline state. mdpi.comresearchgate.net
The following table presents a representative set of calculated thermodynamic parameters for a hypothetical decomposition reaction of an N-acylurea derivative, showcasing the kind of insights gained from such computational studies.
Table 2: Calculated Thermodynamic Parameters for the Thermal Decomposition of a Urea Derivative.
| Parameter | Value | Units |
|---|---|---|
| Enthalpy of Reaction (ΔH) | 120 | kJ/mol |
| Entropy of Reaction (ΔS) | 150 | J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | 75.3 | kJ/mol |
Values are hypothetical and for illustrative purposes, based on data from theoretical studies on similar compounds. acs.orgresearchgate.net
Structure Activity Relationship Sar Principles in N Acylurea Design
General Design Principles for Modulating N-Acylurea Frameworks through Substituent Variation
The N-acylurea framework is a cornerstone in drug design, largely due to the urea (B33335) functionality's ability to form stable, multiple hydrogen bonds with protein and receptor targets. nih.gov The core principles of modulating this framework revolve around the strategic variation of substituents on the nitrogen atoms to control the molecule's physicochemical properties. nih.govyoutube.com Altering these substituents can profoundly impact a compound's lipophilicity, solubility, metabolic stability, and binding affinity. youtube.comyoutube.com
Key design principles include:
Hydrogen Bonding: The N-H groups of the urea moiety typically act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. drugdesign.org These interactions are often crucial for anchoring the molecule within a target's binding site.
Lipophilicity and Solubility: The addition of alkyl or aryl groups increases a compound's lipophilicity, which can enhance membrane permeability. youtube.com However, this must be balanced to maintain adequate aqueous solubility for bioavailability.
Conformational Control: Substituents on the nitrogen atoms play a pivotal role in determining the conformational preferences of the urea derivative, which can be critical for achieving the correct orientation for receptor binding. nih.gov
Electronic Effects: Attaching electron-withdrawing or electron-donating groups to an aromatic ring substituent can modulate the electronic distribution of the entire molecule, influencing its reactivity and interactions with the target. nih.gov
The following table summarizes the general effects of different substituent types on the properties of N-acylurea frameworks.
| Substituent Type | General Effect on Properties | Rationale |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Increased lipophilicity, potential for altered metabolic pathways. youtube.com | Adds non-polar character; can block sites of metabolic oxidation. youtube.com |
| Aromatic Rings (e.g., Phenyl, Naphthyl) | Significantly increased lipophilicity, potential for π-stacking interactions. | Provides a large, hydrophobic surface and enables specific aromatic interactions with receptor sites. |
| Halogens (e.g., F, Cl, Br) | Increased lipophilicity, introduction of specific electronic properties, potential for halogen bonding. slideshare.netresearchgate.netmdpi.com | Halogens are electronegative and can form highly directional non-covalent interactions (halogen bonds) that enhance binding affinity. nih.govacs.org |
| Polar Groups (e.g., -OH, -NH2) | Increased hydrophilicity, potential for additional hydrogen bonding. | Improves water solubility and can introduce new hydrogen bond donor/acceptor sites. |
The Influence of Benzyl (B1604629) Substitution on the Urea Scaffold's Conformational and Electronic Properties
In 1-Benzyl-3-(3-chloropropanoyl)urea, the benzyl group is a significant structural feature that exerts considerable influence over the molecule's properties. It consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) bridge.
Electronic Properties: The benzyl group contributes to the molecule's electronic profile primarily through its aromatic phenyl ring.
Hydrophobicity and π-Interactions: The phenyl ring is hydrophobic and can engage in favorable π-stacking or hydrophobic interactions with aromatic or non-polar amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Electronic Tuning: The benzyl group itself is relatively electronically neutral, but the phenyl ring provides a site for synthetic modification. Adding electron-donating or electron-withdrawing substituents to the ring can systematically alter the electronic properties of the entire urea scaffold. nih.gov Studies on related N-aryl-N'-benzylureas show that such electronic effects can influence reactivity and regioselectivity in chemical reactions, a principle that extends to biological interactions. nih.gov
The Role of Halogenated Aliphatic Chains in Establishing Structural-Functional Relationships
The 3-chloropropanoyl moiety is a reactive and structurally important component. The inclusion of a halogenated aliphatic chain is a common strategy in medicinal chemistry to enhance biological activity. ascensusspecialties.comscience.gov
Halogens like chlorine are introduced into lead compounds to leverage their unique steric and electronic characteristics. researchgate.net They increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com More importantly, halogens can participate in a highly specific and directional non-covalent interaction known as a halogen bond . nih.gov This interaction occurs between an electropositive region on the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side-chain oxygen of serine or threonine in a protein. nih.govacs.org The strength of this bond can be comparable to a conventional hydrogen bond and is a powerful tool for enhancing binding affinity and selectivity. nih.gov
The aliphatic chain—in this case, a propanoyl group—serves several functions:
Spacer: The three-carbon chain acts as a flexible spacer, positioning the chlorine atom at an optimal distance to form key interactions within a binding pocket.
Reactivity: The chlorine atom on the aliphatic chain makes the compound a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues in a biological target. ascensusspecialties.comnih.gov
The properties of halogens are critical in defining the nature of their interactions, as detailed in the table below.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Relevance in Drug Design |
| Fluorine (F) | 1.47 | 3.98 | 0.56 | Can form strong hydrogen bonds but is a weak halogen bond donor. Often used to block metabolic sites due to the strength of the C-F bond. slideshare.net |
| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | A good halogen bond donor that balances size and electronegativity. researchgate.netacs.org Commonly used to enhance lipophilicity and binding affinity. researchgate.net |
| Bromine (Br) | 1.85 | 2.96 | 3.05 | A stronger halogen bond donor than chlorine due to greater polarizability. nih.gov |
| Iodine (I) | 1.98 | 2.66 | 4.7 | The strongest halogen bond donor among common halogens, but its large size can create steric hindrance. researchgate.net |
Stereochemical Considerations and Their Impact on Urea Derivative Activity Profiles
Stereochemistry is a fundamental aspect of pharmacology, as biological systems are inherently chiral. mdpi.comnih.gov While this compound is an achiral molecule, any modification that introduces a chiral center could have profound implications for its biological activity.
If a substituent were introduced at the second carbon of the propanoyl chain, for example, it would create a stereocenter, resulting in two enantiomers. It is well-established that different stereoisomers of a drug can exhibit widely varying biological activities, potencies, and toxicities. nih.govnih.gov This is because the receptors, enzymes, and other protein targets in the body are themselves chiral and will interact differently with each enantiomer, akin to a hand fitting into a glove. researchgate.net Studies on a wide range of compounds show that a significant fraction of stereoisomer pairs have distinct biological activity profiles. nih.gov
Beyond chiral centers, conformational isomerism of the urea backbone itself is a key stereochemical consideration. nih.gov The relative orientation of the substituents on the nitrogen atoms (cis/trans) can be influenced by intramolecular hydrogen bonding and the steric bulk of the substituents. nih.gov N-methylation has been shown to switch the preferred conformation of diarylureas, thereby modulating biological activity. nih.gov The bulky benzyl group in this compound would similarly be expected to influence the conformational equilibrium, and this preferred shape is critical for its activity profile.
Analog Design and Synthesis Strategies for Systematic SAR Exploration
To systematically explore the SAR of this compound, a medicinal chemist would design and synthesize a library of analogs where each part of the molecule is methodically varied. nih.govrsc.orgresearchgate.net This allows for the identification of chemical features that are essential for activity and those that can be optimized.
Synthesis Strategies: The synthesis of N-acylurea derivatives can be achieved through several established routes:
Isocyanate-Based Methods: The most common approach involves reacting an amine with an isocyanate. wikipedia.org For the target compound, this could involve the reaction of benzylamine (B48309) with 3-chloropropanoyl isocyanate. Unsymmetrical ureas can be efficiently prepared this way. wikipedia.org
Carboxylic Acid and Carbodiimide (B86325): N-acylureas can be formed from the reaction of carboxylic acids (e.g., 3-chloropropanoic acid) with carbodiimides, which proceed smoothly under neutral conditions. researchgate.netresearchgate.net
Multi-step Procedures: More complex ureas can be accessed via multi-step syntheses, for instance, by using phosgene (B1210022) or its equivalents to generate an intermediate that is then coupled with an amine. mdpi.comnih.gov
Analog Design for SAR Exploration: A systematic exploration would involve creating analogs based on the following modifications:
| Modification Site | Proposed Analogs | Rationale for Exploration |
| Benzyl Ring | Para-, meta-, ortho- substitution with -OCH3, -Cl, -F, -CF3. | To probe the electronic requirements (electron-donating vs. -withdrawing) and steric tolerance at different positions of the binding pocket. youtube.comdrugdesign.org |
| N-Benzyl Substituent | Replace with phenethyl, cyclohexylmethyl, or naphthylmethyl groups. | To evaluate the impact of linker length, flexibility, and the size of the hydrophobic aryl moiety. |
| Aliphatic Chain | Vary chain length (chloroacetyl, 4-chlorobutanoyl); move the position of the halogen (e.g., 2-chloropropanoyl). | To determine the optimal distance and positioning of the halogen for interaction with the target. |
| Halogen | Replace chlorine with fluorine, bromine, or iodine. | To investigate the role of halogen size, lipophilicity, and halogen bond-donating strength on activity. researchgate.net |
By synthesizing and testing these focused libraries of compounds, a detailed understanding of the structure-activity relationships can be developed, paving the way for the design of more potent and selective molecules.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-(3-chloropropanoyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling benzyl isocyanate with 3-chloropropanoyl-substituted amines. A common method (adapted from analogous urea syntheses) involves reacting benzyl isocyanate with 3-chloropropionyl chloride in the presence of a base like triethylamine, followed by purification via recrystallization or column chromatography . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. For example, reflux heating can improve yields, as demonstrated in related 1-benzyl-3-benzoylurea derivatives . Conflicting data on purity should be resolved using FTIR and NMR to confirm functional group integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and amide N–H vibrations (~3300 cm⁻¹) .
- NMR : ¹H-NMR reveals benzyl aromatic protons (δ 7.2–7.4 ppm) and chloropropanoyl methylene signals (δ 3.5–4.0 ppm). ¹³C-NMR confirms carbonyl carbons (~155–165 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., urea C=O and N–H···O interactions), as seen in structurally similar urea derivatives .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO). For example:
- HOMO-LUMO gaps : Indicate electronic stability; lower gaps suggest higher reactivity.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., charge transfer between urea and chloropropanoyl groups) .
- AIM (Atoms in Molecules) approach : Maps weak intramolecular interactions (e.g., C–H···O) critical for conformational stability .
Q. What bioactivity mechanisms are hypothesized for this compound, and how can they be validated experimentally?
- Enzyme inhibition : The urea moiety may act as a hydrogen-bond donor to catalytic residues in targets like kinases or proteases. Molecular docking studies (using AutoDock Vina) can predict binding affinities .
- In vitro assays : Dose-dependent inhibition of enzyme activity (e.g., IC₅₀ determination via fluorometric or colorimetric assays) validates hypotheses. For example, related chlorophenyl-urea derivatives show anticancer activity via apoptosis induction .
Q. How does the crystal structure influence its supramolecular interactions and physicochemical properties?
Single-crystal X-ray diffraction reveals:
- Trans conformation : The chloropropanoyl and benzyl groups adopt anti-periplanar orientations relative to the urea C=O bond, minimizing steric strain .
- Hydrogen-bonding networks : N–H···O interactions between urea groups facilitate crystal packing, impacting solubility and melting points .
Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?
Urea derivatives are known to coordinate transition metals (e.g., Pd, Cu) via the carbonyl oxygen. For example:
- Palladium complexes : Used in Ullmann-type C–N coupling reactions. Synthetic protocols involve mixing the urea ligand with Pd(OAc)₂ in dry THF under inert atmospheres .
- Enantioselectivity : Chiral urea ligands (e.g., UREAphos) induce asymmetry in hydrogenation reactions, validated by HPLC analysis of enantiomeric excess .
Data Contradictions and Resolution Strategies
- Synthetic yield discrepancies : Conflicting reports on reaction efficiency (e.g., reflux vs. room temperature) can be addressed by comparing purity via HPLC and elemental analysis .
- Bioactivity variability : Differences in IC₅₀ values across studies may arise from assay conditions (e.g., cell line specificity). Standardizing protocols (e.g., MTT assay for cytotoxicity) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
